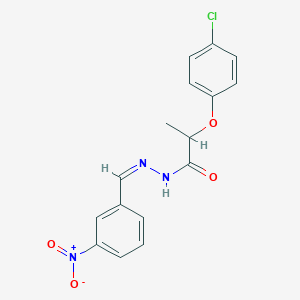
2-(4-chlorophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide, commonly known as CNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNP is a hydrazide derivative, which has shown promising results in the fields of medicine, agriculture, and material sciences.
Mecanismo De Acción
The mechanism of action of CNP involves the inhibition of various enzymes and proteins in the body. CNP has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. CNP also inhibits the production of reactive oxygen species, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
CNP has been shown to have various biochemical and physiological effects in the body. In cancer cells, CNP induces cell death by activating the apoptotic pathway. CNP also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body. In plants, CNP promotes plant growth and development by stimulating the production of plant hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CNP in lab experiments include its low cost, high purity, and ease of synthesis. However, CNP has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research of CNP. In the field of medicine, further research is needed to determine the efficacy of CNP as an anti-cancer agent and anti-inflammatory agent. In the field of agriculture, further research is needed to determine the optimal concentration of CNP for plant growth and development. In the material sciences, further research is needed to determine the effectiveness of CNP as a corrosion inhibitor. Overall, the potential applications of CNP in various fields make it an interesting area of research for future studies.
Conclusion:
In conclusion, CNP is a hydrazide derivative that has shown potential applications in various fields of science. The synthesis method of CNP is simple, cost-effective, and yields a high purity product. CNP has been extensively studied for its potential applications in medicine, agriculture, and material sciences. The mechanism of action of CNP involves the inhibition of various enzymes and proteins in the body. CNP has various biochemical and physiological effects in the body, and its advantages and limitations make it an interesting area of research for future studies.
Métodos De Síntesis
The synthesis method of CNP involves the reaction of 2-(4-chlorophenoxy)propanoic acid with 3-nitrobenzaldehyde and hydrazine hydrate. The reaction takes place in the presence of a catalyst such as acetic acid, and the product obtained is CNP. The synthesis method is simple, cost-effective, and yields a high purity product.
Aplicaciones Científicas De Investigación
CNP has been extensively studied for its potential applications in various fields of science. In the field of medicine, CNP has shown potential as an anti-cancer agent, as it induces cell death in cancer cells. CNP has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory disorders. In the field of agriculture, CNP has been studied for its potential as a plant growth regulator, as it promotes plant growth and development. In the material sciences, CNP has been studied for its potential as a corrosion inhibitor, as it prevents the corrosion of metal surfaces.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-11(24-15-7-5-13(17)6-8-15)16(21)19-18-10-12-3-2-4-14(9-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZQYXRHIISGSK-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)
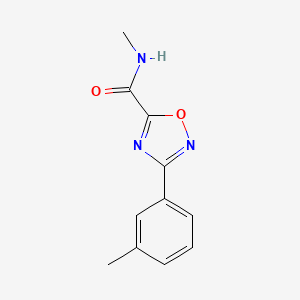

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5397925.png)
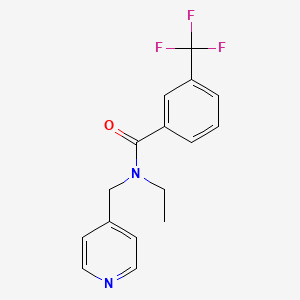
![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5397959.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)
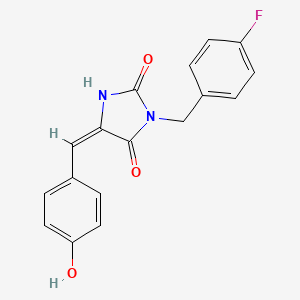
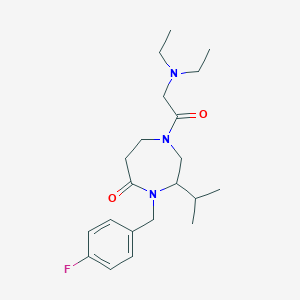
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)